1,2-Bis(4-methoxyphenyl)butan-1-one
Overview
Description
1,2-Bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C18H20O3 It is a ketone characterized by the presence of two 4-methoxyphenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methoxyphenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the aldol condensation reaction between 4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the reactants dissolved in ethanol and the mixture stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy groups can participate in various chemical reactions, modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.
4-Methoxyacetophenone: Contains a single 4-methoxyphenyl group attached to a carbonyl group.
4-Methoxybenzaldehyde: Contains a 4-methoxyphenyl group attached to an aldehyde group.
Uniqueness
1,2-Bis(4-methoxyphenyl)butan-1-one is unique due to the presence of two 4-methoxyphenyl groups attached to a butanone backbone. This structural feature imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industry .
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-4-17(13-5-9-15(20-2)10-6-13)18(19)14-7-11-16(21-3)12-8-14/h5-12,17H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHOMCCEZCLALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283436 | |
Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4390-94-7 | |
Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC31475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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